molecular formula C23H27ClO7 B14903860 (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol (Empagliflozin Impurity pound(c)

(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol (Empagliflozin Impurity pound(c)

Cat. No.: B14903860
M. Wt: 450.9 g/mol
InChI Key: RAQUDPJZAZMKRD-ZJRXGUEDSA-N
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Description

(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and benzyl groups, and the addition of the dihydroxyethyl group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiolates. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol shares similarities with other compounds that have tetrahydrofuran rings, chloro groups, or benzyl groups.

Uniqueness

  • The unique combination of functional groups and chiral centers in (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol sets it apart from other similar compounds. This uniqueness contributes to its potential applications and the interest it has garnered in scientific research.

Properties

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

(2S,3R,4R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22-,23?/m0/s1

InChI Key

RAQUDPJZAZMKRD-ZJRXGUEDSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H](C(O4)[C@@H](CO)O)O)O)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl

Origin of Product

United States

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